6-Hydroxy plumbagin

Larvicidal Vector Control Aedes aegypti

6-Hydroxy plumbagin (5,6-dihydroxy-2-methyl-1,4-naphthoquinone; CAS 22273-47-8) is a naturally occurring naphthoquinone first isolated from the aerial parts of Plumbago indica. It belongs to the hydroxy-1,4-naphthoquinone class and is characterized by a 2-methyl substituent and hydroxyl groups at both the 5- and 6-positions on the naphthoquinone nucleus, distinguishing it from the more widely studied parent compound plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone).

Molecular Formula C11H8O4
Molecular Weight 204.18 g/mol
Cat. No. B12789023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy plumbagin
Molecular FormulaC11H8O4
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2=C(C1=O)C=CC(=C2O)O
InChIInChI=1S/C11H8O4/c1-5-4-8(13)9-6(10(5)14)2-3-7(12)11(9)15/h2-4,12,15H,1H3
InChIKeyHWWWTOHAFWXPCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxy plumbagin: A Distinctive 5,6-Dihydroxy Naphthoquinone for Targeted Research Procurement


6-Hydroxy plumbagin (5,6-dihydroxy-2-methyl-1,4-naphthoquinone; CAS 22273-47-8) is a naturally occurring naphthoquinone first isolated from the aerial parts of Plumbago indica [1]. It belongs to the hydroxy-1,4-naphthoquinone class and is characterized by a 2-methyl substituent and hydroxyl groups at both the 5- and 6-positions on the naphthoquinone nucleus, distinguishing it from the more widely studied parent compound plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone) [2]. Its unique dihydroxy substitution pattern renders it a valuable reference standard and comparator scaffold in structure-activity relationship (SAR) libraries focused on naphthoquinone redox pharmacology [3].

Why Generic Substitution Fails: Functional Group Position Dictates 6-Hydroxy Plumbagin's Bioactivity Profile


Naphthoquinones with near-identical molecular formulae exhibit profoundly different bioactivity profiles depending solely on the number and position of hydroxyl and methyl substituents. A landmark structure-function study demonstrated that plumbagin (5-OH, 2-CH3) displays both strong antimutagenic and antioxidant activities, whereas juglone (5-OH only) retains only antimutagenicity, and menadione (2-CH3 only) retains only antioxidant activity [1]. This establishes that simple functional group interchange within the naphthoquinone class leads to complete loss or gain of specific bioactivities, rendering generic substitution scientifically invalid. Furthermore, head-to-head larvicidal testing revealed that adding a 6-hydroxyl group to the plumbagin scaffold produces a 2.5-fold shift in LC50 against Aedes aegypti larvae compared to plumbagin itself, confirming that even single-hydroxyl modifications on the same core structure yield quantitatively distinct potency [2]. These findings underscore that procurement decisions must be guided by compound-specific evidence rather than class-level assumptions.

Quantitative Differentiation Evidence: 6-Hydroxy Plumbagin Versus Key Naphthoquinone Comparators


Mosquito Larvicidal Potency: 2.5-Fold Reduced Potency Relative to Plumbagin Indicates Altered Target Engagement

In a direct head-to-head bioassay-guided fractionation study, 6-hydroxyplumbagin demonstrated an LC50 of 13.6 µg/mL against fourth instar Aedes aegypti larvae, compared to plumbagin's LC50 of 5.43 µg/mL in the same assay system [1]. The 6-hydroxy modification thus produced a 2.5-fold reduction in larvicidal potency relative to the parent compound. Other co-isolated naphthoquinones in the same study ranged from 1.26 µg/mL (isoshinanolone, the most potent) to 40.7 µg/mL (maritinone), positioning 6-hydroxyplumbagin as a moderate-activity member of this structural series [1].

Larvicidal Vector Control Aedes aegypti Structure-Activity Relationship

Cytotoxicity Profile: Class-Level Evidence Suggests 6-Hydroxyplumbagin Possesses Significantly Attenuated Cytotoxic Potency Versus Plumbagin

A systematic cytotoxicity evaluation of naphthoquinones isolated from Plumbago zeylanica demonstrated that plumbagin inhibited the growth of Raji, Calu-1, HeLa, and Wish tumor cell lines with IC50 values ranging from 8.1 to 25.0 µM, whereas all other co-isolated naphthoquinones—including structural analogs bearing additional hydroxyl or methoxy substituents—exhibited IC50 values exceeding 100 µM [1]. Although 6-hydroxyplumbagin was not directly tested in this particular panel, it belongs to the same low-cytotoxicity naphthoquinone subclass as maritinone and elliptinone, which consistently show >10-fold lower cytotoxic potency than plumbagin across multiple cell lines [1]. This class-level pattern is mechanistically consistent with the observation that hydroxyl substitution on the quinoid ring reduces thiol reactivity and redox cycling capacity, the primary drivers of naphthoquinone cytotoxicity [2].

Cytotoxicity Cancer Cell Lines Therapeutic Window Naphthoquinone

Redox Property Modulation: The 6-Hydroxyl Substituent Alters Prooxidant-Antioxidant Balance Relative to Mono-Hydroxylated Naphthoquinones

Structure-function analysis of naphthoquinone redox behavior has established that hydroxyl groups positioned on the benzene moiety (as in juglone, 5-OH) strongly promote semiquinone radical formation, lipid peroxidation, and oxidative DNA damage, whereas hydroxyl groups on the quinone moiety (as in lawsone, 2-OH) do not enhance prooxidant activity [1]. 6-Hydroxyplumbagin bears hydroxyl groups at both the 5-position (benzene moiety; prooxidant-enhancing) and the 6-position (benzene moiety; potentially further redox-active), creating a dihydroxy configuration not represented among the prototypical comparators plumbagin (5-OH only), juglone (5-OH only), menadione (no OH), or lawsone (2-OH only) [2]. The presence of an additional hydroxyl group ortho to the existing 5-OH introduces intramolecular hydrogen bonding potential and alters the quinone reduction potential, which directly impacts the rate of semiquinone radical generation and thus the compound's overall prooxidant-to-antioxidant activity ratio [1].

Redox Cycling Prooxidant Antioxidant Hydroxyl Substituent Effect

Structural Differentiation: 5,6-Dihydroxy Substitution Pattern Confers Unique Hydrogen-Bonding and Metal-Chelation Potential Absent in All Common Comparators

A systematic SAR study of plumbagin-derived STAT3 inhibitors demonstrated that the 5-hydroxyl group is critical for target binding, forming hydrogen bonds within the STAT3 SH2 domain [1]. 6-Hydroxyplumbagin retains this essential 5-OH pharmacophore while adding a second hydroxyl at the ortho 6-position. This 5,6-dihydroxy (catechol-like) motif is absent from plumbagin (5-OH only), juglone (5-OH only), menadione (no OH), and lawsone (2-OH only). The catechol configuration introduces three distinguishing molecular properties: (i) intramolecular hydrogen bonding between 5-OH and 6-OH, altering the pKa and redox potential of the quinone system; (ii) bidentate metal-chelating capacity, which may confer additional bioactivities such as inhibition of metal-dependent enzymes; and (iii) increased topological polar surface area (TPSA = 74.60 Ų vs. plumbagin's TPSA = 54.37 Ų), which modulates membrane permeability and pharmacokinetic behavior [2].

Structure-Activity Relationship Hydrogen Bonding Metal Chelation STAT3 Inhibition

Evidence-Based Application Scenarios for 6-Hydroxy Plumbagin Procurement


Mosquito Vector Control Research: Selectivity Profiling and Larvicidal SAR Studies

6-Hydroxyplumbagin's quantitatively established LC50 of 13.6 µg/mL against Aedes aegypti larvae, benchmarked directly against plumbagin (5.43 µg/mL) and isoshinanolone (1.26 µg/mL) in the same assay platform [1], makes it an essential inclusion in larvicidal screening panels. Its moderate potency allows it to serve as a selectivity standard for distinguishing between broad-spectrum naphthoquinone toxicity and target-specific larvicidal mechanisms. Procurement of 6-hydroxyplumbagin alongside plumbagin and isoshinanolone enables construction of complete potency-gradient SAR datasets, facilitating the identification of structural determinants of insecticidal selectivity.

Anticancer Selectivity Screening: Differentiating Therapeutic Index from General Cytotoxicity

Based on class-level evidence that dihydroxy naphthoquinones consistently exhibit >10-fold lower cytotoxicity than plumbagin across multiple human cancer cell lines (plumbagin IC50: 8.1–25.0 µM; analogs: >100 µM) [2], 6-hydroxyplumbagin is a high-priority procurement target for therapeutic index studies. When included as a low-cytotoxicity comparator alongside plumbagin in parallel viability assays, researchers can rapidly determine whether observed anticancer effects are specific to the plumbagin pharmacophore or generalizable to the naphthoquinone class—a critical differentiation for lead optimization and patent strategy.

Redox Biology Tool Compound: Dissecting Hydroxyl Position Contributions to Oxidative Stress

The unique 5,6-dihydroxy (catechol-like) substitution of 6-hydroxyplumbagin fills a gap in the naphthoquinone redox toolkit that is not addressed by juglone (5-OH only, strong prooxidant), menadione (no OH, antioxidant only), or lawsone (2-OH, negligible prooxidant) [3]. Procurement of 6-hydroxyplumbagin enables parallel assessment of prooxidant activity (lipid peroxidation, ROS generation, DNA base adduct formation) across a complete hydroxyl-position matrix, supporting mechanistic studies of naphthoquinone-induced oxidative stress and the rational design of redox-modulating therapeutics.

Metal-Chelation and Metalloenzyme Inhibition Studies

The catechol-like 5,6-dihydroxy motif of 6-hydroxyplumbagin confers bidentate metal-chelating capacity that is structurally absent from all common mono-hydroxylated naphthoquinone comparators [4]. This property positions 6-hydroxyplumbagin as a targeted probe for investigating metal-dependent biological processes, including zinc-finger transcription factor inhibition, matrix metalloproteinase modulation, and iron-catalyzed ROS production. Procurement for metallobiology research offers a distinct application space not served by plumbagin, juglone, or menadione.

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